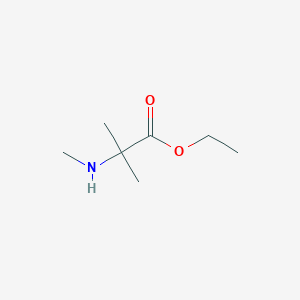

Ethyl 2-methyl-2-(methylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-2-(methylamino)propanoate is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a liquid at room temperature and is known for its use in various chemical and industrial applications. The compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(methylamino)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed in the presence of a strong acid or base to yield 2-methyl-2-(methylamino)propanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions.

Major Products Formed

Hydrolysis: 2-methyl-2-(methylamino)propanoic acid and ethanol.

Reduction: 2-methyl-2-(methylamino)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The compound’s reactivity is largely influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(methylamino)propanoate can be compared with other similar compounds such as:

Ethyl 2-methylpropanoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

2-methyl-2-(methylamino)propanoic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Biological Activity

Ethyl 2-methyl-2-(methylamino)propanoate, a compound with the molecular formula C₇H₁₅NO₂, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an ester derivative that exhibits structural similarities to amino acids, which may influence its interactions with biological systems. The compound's unique structure allows it to participate in various biochemical pathways, potentially affecting neurotransmitter systems and metabolic processes.

The precise mechanisms of action for this compound are still under investigation. However, preliminary studies suggest several potential pathways:

- Neurotransmitter Interaction : Similar compounds have shown the ability to act as substrates or inhibitors in enzymatic reactions that influence neurotransmitter levels. This may provide therapeutic benefits in neurological disorders .

- Anti-cancer Activity : Some studies indicate that this compound may induce cell death or inhibit cell proliferation in cancer cells. Its structural characteristics could allow it to interact with cellular targets involved in cancer progression.

Case Studies and Experimental Evidence

- Anti-cancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. One study reported an IC50 value indicating significant inhibition of cell viability in gastric cancer cells.

- Neuropharmacological Studies : Investigations into the compound's effect on neurotransmitter systems have revealed its potential role as a modulator. In vitro assays have shown alterations in neurotransmitter release profiles when exposed to this compound.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-cancer | Induces cell death in cancer cells | |

| Neurotransmitter modulation | Alters neurotransmitter release | |

| Enzymatic interaction | Potential substrate for metabolic enzymes |

Stability and Environmental Factors

The stability of this compound is influenced by environmental conditions such as temperature and pH. It is recommended to store the compound at low temperatures (-20°C) and shielded from light to maintain its efficacy.

Properties

IUPAC Name |

ethyl 2-methyl-2-(methylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMOVBQSXGOGOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.